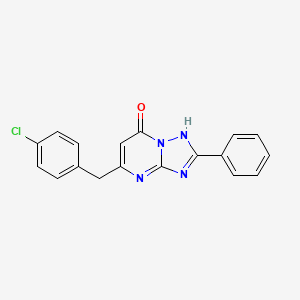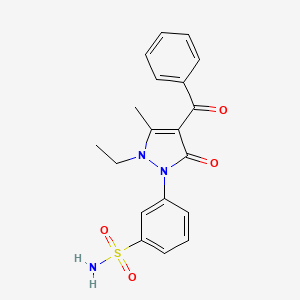
PI3K/mTOR Inhibitor-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-13 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-13 typically involves multi-step organic synthesis. One common route includes the coupling of a quinoline derivative with a sulfonamide group. For example, a three-neck round bottom flask is used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide in the presence of a palladium catalyst and potassium carbonate in a dioxane/water mixture .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow chemistry techniques to enhance efficiency and safety .
化学反应分析
Types of Reactions
PI3K/mTOR Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinoline or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
科学研究应用
PI3K/mTOR Inhibitor-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with dysregulated PI3K/mTOR pathways. .
作用机制
PI3K/mTOR Inhibitor-13 exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. It binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of both enzymes, making it highly effective in blocking the signaling cascade .
相似化合物的比较
Similar Compounds
VS-5584: A dual PI3K/mTOR inhibitor with similar activity across all class I PI3K subtypes and mTOR.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Alpelisib: The first PI3K inhibitor approved by the FDA for breast cancer treatment.
Uniqueness
PI3K/mTOR Inhibitor-13 is unique due to its dual inhibition mechanism, targeting both PI3K and mTOR pathways simultaneously. This dual targeting enhances its therapeutic potential by effectively blocking the entire signaling cascade, which is often dysregulated in cancers. Additionally, its ability to overcome drug resistance makes it a promising candidate in cancer therapy .
属性
分子式 |
C20H13F2N5O3S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
N-[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C20H13F2N5O3S/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27/h2-8,10-11,26H,1H3 |
InChI 键 |
JJRDGXZJOWUQHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)




![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
